molecular formula C10H10BrClN2O2 B6214553 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride CAS No. 2731007-68-2

3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride

Cat. No. B6214553
CAS RN: 2731007-68-2
M. Wt: 305.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride (BIPAH) is a synthetic organic compound belonging to the family of imidazopyridine derivatives. It is a colorless solid that is soluble in water and alcohols. BIPAH is widely used in the scientific research field for its unique properties, including its ability to act as a proton donor, as a ligand for metal ions, and as a substrate for various enzymes.

Scientific Research Applications

3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has a wide variety of applications in scientific research. It has been used as a proton donor in the synthesis of various compounds, including heterocyclic compounds, peptides, and peptidomimetics. It has also been used as a ligand for metal ions in the synthesis of coordination complexes. In addition, 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has been used as a substrate for various enzymes, including proteases and kinases.

Mechanism of Action

The mechanism of action of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is not well understood. However, it is believed that 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride acts as a proton donor, donating a proton to the substrate molecule, which then undergoes a series of reactions to form the desired product. In addition, 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride may also act as a ligand for metal ions, forming coordination complexes with them.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride are not well understood. However, it has been suggested that 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride may have some antifungal and antibacterial properties. In addition, 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride has been shown to inhibit the activity of several enzymes, including proteases and kinases.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride in laboratory experiments is its low cost and availability. In addition, it is relatively easy to synthesize and use in experiments. However, one of the main limitations of using 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are a number of potential future directions for research on 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride. These include further investigation of its biochemical and physiological effects, its potential applications in drug development, and its potential use in the synthesis of other compounds. In addition, further research could be done on the mechanism of action of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride and its potential uses in other fields, such as biochemistry and medicine.

Synthesis Methods

3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride is typically synthesized through a two-step reaction. The first step involves the reaction of 6-bromoimidazo[1,2-a]pyridine with diethyl malonate in the presence of a catalyst, such as pyridine. The second step involves the reaction of the resulting intermediate with hydrochloric acid. The product of this reaction is 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride hydrochloride.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride involves the synthesis of the intermediate 6-bromoimidazo[1,2-a]pyridine, which is then coupled with 3-bromopropanoic acid to form the final product.", "Starting Materials": [ "2-aminopyridine", "bromine", "acetic acid", "sodium nitrite", "copper(I) bromide", "3-bromopropanoic acid", "sodium hydroxide", "hydrochloric acid" ], "Reaction": [ "Step 1: Synthesis of 6-bromoimidazo[1,2-a]pyridine", "a. Dissolve 2-aminopyridine in acetic acid and add sodium nitrite to form a diazonium salt.", "b. Add a solution of copper(I) bromide in acetic acid to the diazonium salt and stir for 30 minutes.", "c. Add bromine dropwise to the reaction mixture and stir for an additional 30 minutes.", "d. Filter the resulting solid and wash with water to obtain 6-bromoimidazo[1,2-a]pyridine.", "Step 2: Synthesis of 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid", "a. Dissolve 6-bromoimidazo[1,2-a]pyridine and 3-bromopropanoic acid in a mixture of acetic acid and water.", "b. Add sodium hydroxide to the reaction mixture and heat at reflux for 24 hours.", "c. Acidify the reaction mixture with hydrochloric acid and filter the resulting solid.", "d. Wash the solid with water and dry to obtain 3-{6-bromoimidazo[1,2-a]pyridin-3-yl}propanoic acid hydrochloride." ] }

CAS RN

2731007-68-2

Molecular Formula

C10H10BrClN2O2

Molecular Weight

305.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.